Cis-2-(4-chlorophenyl)-5-methyl-3-(pyrazin-2-yl)thiazolidin-4-one
Description
Properties
Molecular Formula |
C14H12ClN3OS |
|---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
(2R,5S)-2-(4-chlorophenyl)-5-methyl-3-pyrazin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-13(19)18(12-8-16-6-7-17-12)14(20-9)10-2-4-11(15)5-3-10/h2-9,14H,1H3/t9-,14+/m0/s1 |
InChI Key |
YKAPGEZAVOIUEQ-LKFCYVNXSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N([C@H](S1)C2=CC=C(C=C2)Cl)C3=NC=CN=C3 |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=NC=CN=C3 |
Origin of Product |
United States |
Biological Activity
Cis-2-(4-chlorophenyl)-5-methyl-3-(pyrazin-2-yl)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant case studies, research findings, and data tables.
Molecular Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 273.74 g/mol
The presence of the thiazolidinone core, along with the chlorophenyl and pyrazinyl substituents, plays a crucial role in its biological efficacy.
Biological Activities
This compound has been investigated for various biological activities, including:
- Antibacterial Activity : Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, a study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .
- Antifungal Activity : Similar derivatives have demonstrated antifungal effects, particularly against Candida species. In vitro assays revealed that certain thiazolidinones could reduce fungal growth significantly .
- Anticancer Properties : The compound has shown promise in cancer research. Thiazolidinone derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .
- Antiviral Activity : Recent studies suggest that thiazolidinone derivatives may inhibit viral replication, particularly against hepatitis C virus (HCV). The IC values for related compounds ranged from 31.9 µM to 35 µM against HCV NS5B RNA polymerase .
Study 1: Antibacterial Efficacy
A study published in 2023 evaluated the antibacterial activity of several thiazolidinone derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Staphylococcus aureus and Escherichia coli, with an MIC value of 16 µg/mL for S. aureus .
Study 2: Anticancer Mechanisms
In a detailed investigation of anticancer properties, researchers found that this compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death via apoptosis .
Data Tables
Scientific Research Applications
The compound's pharmacological properties have been evaluated in various studies, demonstrating its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of cis-2-(4-chlorophenyl)-5-methyl-3-(pyrazin-2-yl)thiazolidin-4-one against common pathogens:
- Study Findings: A 2023 study reported that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus .
Anticancer Mechanisms
The anticancer properties of this compound have also been investigated:
- Cell Line Studies: In vitro studies demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting cell death via apoptosis .
- Antibacterial Efficacy Study (2023) : This research focused on evaluating the antibacterial properties of various thiazolidinone derivatives, including this compound. The results indicated significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
- Anticancer Mechanism Investigation : A detailed study assessed the mechanism by which this compound induces apoptosis in breast cancer cells. The findings suggest that it may interact with specific cellular pathways involved in cell cycle regulation and apoptosis, warranting further exploration for potential therapeutic applications in oncology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Thiazolidin-4-one derivatives exhibit activity modulated by substituents at positions 2, 3, and 4. Below is a comparative analysis of key analogs:
Key Observations :
- The 4-chlorophenyl group at position 2 is a common feature in active analogs (e.g., A39, 3c) and is associated with enhanced lipophilicity and receptor binding .
- Pyrazin-2-yl at position 3 (target compound) is less common but found in HPzAm4DHotaz, which uses a hydrazono linker for stabilization .
- Methyl at position 5 (target compound) is shared with 3c and 2g, suggesting a role in metabolic stability .
Anticancer Activity
- Compound 3c (): Exhibited IC50 = 60.71 µM against MCF-7 breast cancer cells. The 5-methyl-thiadiazole group may enhance DNA intercalation .
- Compound : Showed activity against renal cancer (UO-31) and lung cancer (HOP-92) via furan-mediated oxidative stress .
- Target Compound : Pyrazine’s nitrogen-rich structure may improve DNA binding compared to furan/thiadiazole analogs, though direct data is unavailable.
Antimicrobial and Antitubercular Activity
- Compound 2g (): MIC = 12.5 µg/mL against M. tuberculosis; ethoxyphenyl and phenylamino groups likely enhance membrane penetration .
Preparation Methods
One-Pot Condensation Using Bi(SCH₂COOH)₃ Catalyst (Solvent-Free)
- Reactants: 4-chlorophenylamine, pyrazine-2-carbaldehyde, and mercaptoacetic acid.
- Catalyst: Bismuth mercaptoacetate (Bi(SCH₂COOH)₃).
- Conditions: Solvent-free environment, temperature raised to approximately 70°C.
- Procedure: The aromatic amine (4-chlorophenylamine), aromatic aldehyde (pyrazine-2-carbaldehyde), and mercaptoacetic acid are mixed with the catalyst and heated. The reaction progress is monitored by thin-layer chromatography (TLC).
- Outcome: The reaction yields the desired thiazolidin-4-one derivative with enhanced yield due to the catalyst and temperature optimization.
Polypropylene Glycol (PPG) Mediated Synthesis
- Reactants: 4-chlorophenylamine, pyrazine-2-carbaldehyde, and thioglycolic acid.
- Solvent/Catalyst: Polypropylene glycol (PPG) at 110°C.
- Procedure: The reactants are refluxed in PPG, which acts as both solvent and catalyst, facilitating the cyclization to form the thiazolidin-4-one ring.
- Notes: PPG is preferred over polyethylene glycol (PEG) as PEG showed no product formation under similar conditions.
- Purification: The product is purified by column chromatography using silica gel.
Ultrasonic Irradiation with Vanadyl Sulfate Catalyst
- Reactants: 4-chlorophenylamine, pyrazine-2-carbaldehyde, and mercaptoacetic acid.
- Catalyst: Vanadyl sulfate (VOSO₄).
- Conditions: Acetonitrile solvent under ultrasonic irradiation.
- Advantages: Ultrasonic waves accelerate the reaction, improve yield (82–92%), and reduce energy consumption.
- Procedure: The mixture is sonicated in the presence of VOSO₄, promoting efficient cyclization.
Microwave-Assisted Synthesis
- Reactants: 4-chlorophenylamine, pyrazine-2-carbaldehyde, and thioglycolic acid.
- Conditions: Microwave irradiation at controlled power (e.g., 200 W).
- Procedure: The aldehyde and amine are first condensed under microwave irradiation to form an intermediate Schiff base, which is then reacted with thioglycolic acid to form the thiazolidin-4-one ring.
- Benefits: This method significantly reduces reaction time and improves product purity.
| Method | Catalyst/Medium | Temperature/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Bi(SCH₂COOH)₃, solvent-free | Bi(SCH₂COOH)₃ | 70°C | High | Solvent-free, eco-friendly | TLC used for monitoring |
| PPG-mediated | Polypropylene glycol | 110°C reflux | ~83 | Good yield, easy purification | PEG ineffective under similar conditions |
| Ultrasonic irradiation | Vanadyl sulfate (VOSO₄) | Room temp, ultrasonic waves | 82–92 | Faster reaction, energy efficient | Acetonitrile solvent |
| Microwave-assisted | None (microwave heating) | Microwave irradiation | High | Rapid synthesis, high purity | Two-step: Schiff base then cyclization |
- The use of Bi(SCH₂COOH)₃ as a catalyst under solvent-free conditions is effective for synthesizing thiazolidin-4-one derivatives, including the target compound, with improved yields at elevated temperatures (up to 70°C).
- PPG serves as a superior medium compared to PEG for the condensation reaction of amines, aldehydes, and thioglycolic acid, providing good yields and facilitating purification.
- Ultrasonic irradiation combined with vanadyl sulfate catalysis enhances reaction rates and yields while reducing energy consumption, making it a green and efficient method.
- Microwave-assisted synthesis offers a rapid and clean approach, often involving initial formation of an imine intermediate followed by cyclization with thioglycolic acid.
- The choice of solvent, catalyst, and reaction conditions significantly influences the yield and purity of the final product.
- Spectroscopic techniques such as IR, NMR, and MS are essential for confirming the structure and purity of the synthesized compound.
The preparation of cis-2-(4-chlorophenyl)-5-methyl-3-(pyrazin-2-yl)thiazolidin-4-one is well-established through various synthetic routes primarily involving multi-component condensation reactions of 4-chlorophenylamine, pyrazine-2-carbaldehyde, and thioglycolic acid or mercaptoacetic acid. Catalysts such as Bi(SCH₂COOH)₃ and vanadyl sulfate, as well as reaction media like PPG and ultrasonic or microwave irradiation, play crucial roles in optimizing yields and reaction efficiency. These methods provide versatile and efficient pathways for synthesizing this biologically significant thiazolidinone derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
